Antibiotic 66-40D
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Overview
Description
Antibiotic 66-40D is a novel aminoglycoside antibiotic produced by the fermentation of Micromonospora inyoensis. It is characterized by the presence of a unique 3-deoxy-3-methylamino-β-L-arabinopyranosyl sugar unit, which has not been found in any other aminoglycoside antibiotic . This compound exhibits broad-spectrum antibacterial activity, making it a valuable addition to the arsenal of antibiotics used to combat bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The production of Antibiotic 66-40D involves the fermentation of Micromonospora inyoensis, a process that requires specific culture conditions. The organism is grown in a medium containing yeast extract, beef extract, tryptose, starch, dextrose, and calcium carbonate at 35°C on a rotary shaker . The fermentation process typically lasts for 6-7 days at 28°C with continuous shaking at 300 rpm .
Industrial Production Methods: Industrial production of this compound follows similar fermentation protocols but on a larger scale. The fermentation broth is supplemented with 2-deoxystreptamine or its analogues to enhance the yield of the antibiotic . The fermentation medium is optimized to ensure maximum production of the desired antibiotic.
Chemical Reactions Analysis
Types of Reactions: Antibiotic 66-40D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the antibiotic to enhance its efficacy and reduce potential side effects .
Common Reagents and Conditions: Common reagents used in the chemical modification of this compound include sodium borohydride for reduction reactions and various oxidizing agents for oxidation reactions . The conditions for these reactions are carefully controlled to ensure the desired modifications are achieved without degrading the antibiotic.
Major Products Formed: The major products formed from the chemical reactions of this compound include modified aminoglycosides with enhanced antibacterial activity and reduced toxicity . These modifications are crucial for developing more effective antibiotics with fewer side effects.
Scientific Research Applications
Antibiotic 66-40D has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and modification of aminoglycosides . In biology, it serves as a tool for investigating the mechanisms of bacterial resistance and the development of new antibacterial agents . In medicine, this compound is used to treat various bacterial infections, particularly those caused by gram-negative bacteria . In industry, it is employed in the production of other aminoglycoside antibiotics through biotransformation processes .
Mechanism of Action
The mechanism of action of Antibiotic 66-40D involves binding to the 30S subunit of the bacterial ribosome, thereby inhibiting protein synthesis . This binding interferes with the interaction between transfer RNA and messenger RNA, leading to the disruption of the translation process and ultimately causing bacterial cell death . The unique 3-deoxy-3-methylamino-β-L-arabinopyranosyl sugar unit enhances the binding affinity of the antibiotic to the ribosome, making it more effective against resistant bacterial strains .
Comparison with Similar Compounds
Antibiotic 66-40D is similar to other aminoglycoside antibiotics such as gentamicin, kanamycin, and neomycin . it is unique due to the presence of the 3-deoxy-3-methylamino-β-L-arabinopyranosyl sugar unit, which is not found in any other aminoglycoside . This unique structural feature enhances its antibacterial activity and reduces the likelihood of resistance development . Other similar compounds include sisomicin and ribostamycin, which also exhibit broad-spectrum antibacterial activity but lack the unique sugar unit present in this compound .
Properties
CAS No. |
53759-50-5 |
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Molecular Formula |
C18H35N5O7 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C18H35N5O7/c1-23-12-11(24)6-27-18(13(12)25)30-16-10(22)4-9(21)15(14(16)26)29-17-8(20)3-2-7(5-19)28-17/h2,8-18,23-26H,3-6,19-22H2,1H3 |
InChI Key |
DAKDDLIZULPEFW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O |
Origin of Product |
United States |
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